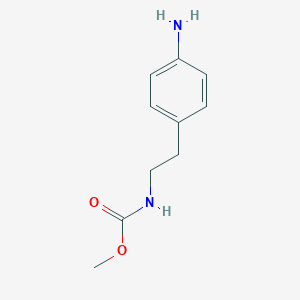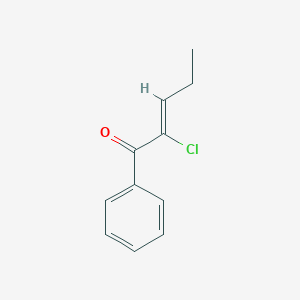
Methyl 4-aminophenethylcarbamate
Vue d'ensemble
Description
“Methyl 4-aminophenethylcarbamate” is a chemical compound with the molecular formula C10H14N2O2 . It is used in various applications, including laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 4-aminophenethylcarbamate” includes a carbamate group (O=C(OC)N) and a phenethylamine backbone (CCC1=CC=C(N)C=C1) . Further structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC .
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
Methyl 4-aminophenethylcarbamate is involved in various chemical reactions, leading to the formation of both mono- and disubstitution products. For example, when it reacts with carboxylic acid chlorides, the formation of these products involves aniline and benzimidazole nitrogens (Pilyugin et al., 2003). Similarly, its reaction with isocyanates leads to similar substitution products (Pilyugin et al., 2003).
Antimicrobial Activity
Compounds derived from Methyl 4-aminophenethylcarbamate exhibit promising antimicrobial properties. A study synthesizing derivatives carrying the biologically active sulfonamide moiety demonstrated significant antimicrobial activity against various bacteria and fungi (Ghorab et al., 2017).
Biodegradation and Environmental Impact
The compound has been studied in the context of environmental biodegradation. For instance, Nocardioides sp. strain SG-4G, capable of mineralizing methyl-1H-benzimidazol-2-ylcarbamate (a related compound), was found to be effective in enzymatic bioremediation (Pandey et al., 2010). Additionally, research on 3-methyl-4-nitrophenol, a breakdown product of a related organophosphate insecticide, highlighted the importance of microbial degradation for environmental decontamination (Bhushan et al., 2000).
Physicochemical Modification of Peptides
Methyl 4-aminophenethylcarbamate-related compounds play a role in modifying the properties of peptides. N-methylation techniques, involving similar compounds, have been shown to improve the permeability and lipophilicity of peptides, offering potential applications in drug delivery across the blood-brain barrier (Ghasemy et al., 2018).
Synthesis of Therapeutic Agents
Research also includes the synthesis of compounds for potential therapeutic use. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in biologically active compounds, indicates its importance in pharmaceutical development (Zhao et al., 2017).
Safety And Hazards
Orientations Futures
While specific future directions for “Methyl 4-aminophenethylcarbamate” are not available, research in the field of drug conjugates is advancing with the application of new technologies . Furthermore, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
Propriétés
IUPAC Name |
methyl N-[2-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPKCFKQWHVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479256 | |
| Record name | Methyl [2-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminophenethylcarbamate | |
CAS RN |
144222-20-8 | |
| Record name | Methyl [2-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)
![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

